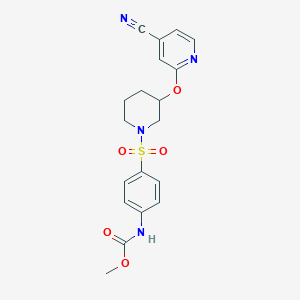

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate

Description

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a sulfonylcarbamate derivative characterized by a piperidine-linked sulfonylphenyl core, a carbamate group, and a 4-cyanopyridinyl substituent. Its molecular formula is C17H18N4O5S, with a molecular weight of 392.43 g/mol (calculated).

Properties

IUPAC Name |

methyl N-[4-[3-(4-cyanopyridin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S/c1-27-19(24)22-15-4-6-17(7-5-15)29(25,26)23-10-2-3-16(13-23)28-18-11-14(12-20)8-9-21-18/h4-9,11,16H,2-3,10,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFZUACWTTGXAJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CC(=C3)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

Formation of the cyanopyridine intermediate: This step involves the reaction of a suitable pyridine derivative with a cyanating agent under controlled conditions.

Synthesis of the piperidine intermediate: The piperidine ring is introduced through a cyclization reaction, often using a suitable amine and a cyclizing agent.

Coupling of intermediates: The cyanopyridine and piperidine intermediates are coupled using a sulfonylating agent to form the sulfonyl phenyl carbamate structure.

Final methylation: The final step involves the methylation of the carbamate group to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a drug candidate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key Compounds for Comparison:

BI81683 (methyl N-(4-{[3-(pyrimidin-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate) Molecular Formula: C17H20N4O5S Molecular Weight: 392.43 g/mol Key Difference: Replaces the 4-cyanopyridinyl group with a pyrimidin-2-yloxy substituent.

Compound 14c (methyl (1-((2-chloro-4-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl)phenyl)sulfonyl)piperidin-4-yl)carbamate) Molecular Formula: Not fully resolved (calculated mass: 577.0912 g/mol) Key Difference: Incorporates halogenated (Cl, F) and trifluoromethyl groups on the aromatic core. Impact: Halogenation increases molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives Molecular Weight Range: 466–545 g/mol Substituents: Chloro, nitro, bromo, methyl, ethyl. Impact: Electron-withdrawing groups (e.g., nitro, cyano) increase thermal stability (melting points: 268–287°C) but may reduce solubility. Electron-donating groups (e.g., methyl, ethyl) have opposing effects .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Solubility Trends |

|---|---|---|---|---|

| Target Compound | 392.43 | Not reported | 4-cyanopyridinyl | Moderate (polar nitrile) |

| BI81683 | 392.43 | Not reported | Pyrimidin-2-yloxy | Higher (H-bonding pyrimidine) |

| Compound 14c | 577.09 | Not reported | Trifluoromethyl, Cl, F | Low (high lipophilicity) |

| 2-Amino-pyridine Derivatives | 466–545 | 268–287 | Varied (Cl, NO2, Br, etc.) | Variable (substituent-dependent) |

Notes:

Spectral Characterization

- 1H NMR: The target compound’s spectrum would feature: δ ~3.0–3.5 ppm (piperidine protons), δ ~3.7 ppm (carbamate methyl group), δ ~7.5–8.5 ppm (aromatic protons from cyanopyridine and phenyl rings). Comparatively, BI81683’s pyrimidine protons would resonate downfield (δ ~8.5–9.0 ppm) .

- IR : Expected peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (carbamate C=O), distinguishing it from BI81683’s pyrimidine C=N stretches (~1600 cm⁻¹) .

Biological Activity

Methyl (4-((3-((4-cyanopyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)phenyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which combines a methyl carbamate moiety with a sulfonyl group and a piperidine ring, makes it an interesting candidate for various biological applications, particularly in immunomodulation and cancer therapy.

Chemical Structure and Properties

The molecular formula of this compound is , and its molecular weight is approximately 317.38 g/mol. The presence of the cyanopyridine substituent enhances its biological activity, potentially allowing it to interact with multiple biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O3S |

| Molecular Weight | 317.38 g/mol |

| CAS Number | 1289386-06-6 |

Biological Activity

Research indicates that this compound exhibits promising immunomodulatory effects . It has been studied for its potential role in modulating immune responses, which could be beneficial in treating autoimmune diseases and certain cancers.

The compound's mechanism appears to involve interactions with specific receptors or enzymes that regulate immune cell activation and proliferation. Preliminary studies suggest it may influence cytokine signaling pathways, thereby enhancing or suppressing immune responses depending on the context of its application.

Case Studies and Research Findings

- Immunomodulation : In vitro studies have shown that this compound can increase the production of certain cytokines, indicating its potential as an immunostimulant. This has implications for its use in therapies aimed at boosting immune responses in cancer patients.

- Anticancer Activity : Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value in the low micromolar range, suggesting significant anticancer potential.

- Safety Profile : Toxicity studies indicate that this compound has a favorable safety profile, with no acute toxicity observed in animal models at doses up to 2000 mg/kg.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Cyanopyridine | Pyridine ring with cyano group | Antimicrobial properties |

| Piperidine Derivatives | Saturated nitrogen-containing ring | Analgesic and anesthetic effects |

| Sulfonamide Compounds | Sulfonamide functional group | Antibacterial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.